Tri(propargyl-NHCO-ethyloxyethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tri(propargyl-NHCO-ethyloxyethyl)amine is an organic compound composed of three propargyl functional groups attached to an amine group. It is a colorless liquid at room temperature and is used as a precursor to other organic compounds. This compound is known for its high purity and is often used in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tri(propargyl-NHCO-ethyloxyethyl)amine is synthesized through a series of chemical reactions involving the introduction of propargyl groups to an amine. The synthesis typically involves the use of propargyl bromide and an amine under controlled conditions to ensure the formation of the desired product. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the high-purity product. The industrial production process is designed to ensure consistency and high yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Tri(propargyl-NHCO-ethyloxyethyl)amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The propargyl groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as azides or halides for substitution reactions
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted amine derivatives .
Wissenschaftliche Forschungsanwendungen
Tri(propargyl-NHCO-ethyloxyethyl)amine has a wide range of scientific research applications, including:
Chemistry: Used as a cross-linking agent and precursor in the synthesis of other organic compounds.
Biology: Employed in bioconjugation reactions to link biomolecules.
Medicine: Investigated for potential use in drug delivery systems and therapeutic agents.
Industry: Utilized in the production of polymers and advanced materials
Wirkmechanismus
The mechanism of action of Tri(propargyl-NHCO-ethyloxyethyl)amine involves its ability to react with various functional groups through click chemistry. The propargyl groups can undergo cycloaddition reactions with azides to form stable triazole linkages. This reactivity makes it a valuable tool in bioconjugation and material science applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propargylamine: Contains a single propargyl group attached to an amine.
Di(propargyl-NHCO-ethyloxyethyl)amine: Contains two propargyl groups attached to an amine.
Tri(propargyl-NHCO-ethyloxyethyl)amine: Contains three propargyl groups attached to an amine
Uniqueness
This compound is unique due to its three propargyl functional groups, which provide multiple reactive sites for chemical reactions. This makes it more versatile compared to similar compounds with fewer propargyl groups .
Eigenschaften
Molekularformel |
C24H36N4O6 |
---|---|
Molekulargewicht |
476.6 g/mol |
IUPAC-Name |
3-[2-[bis[2-[3-oxo-3-(prop-2-ynylamino)propoxy]ethyl]amino]ethoxy]-N-prop-2-ynylpropanamide |
InChI |
InChI=1S/C24H36N4O6/c1-4-10-25-22(29)7-16-32-19-13-28(14-20-33-17-8-23(30)26-11-5-2)15-21-34-18-9-24(31)27-12-6-3/h1-3H,7-21H2,(H,25,29)(H,26,30)(H,27,31) |
InChI-Schlüssel |
IREDTJVEYMNUME-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCNC(=O)CCOCCN(CCOCCC(=O)NCC#C)CCOCCC(=O)NCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.